Methyl ethanesulfonate

Plant mutagenesis Genetic toxicology Alkylating agents

Methyl ethanesulfonate (MES), CAS 1912-28-3, is an alkyl alkanesulfonate ester with the molecular formula C₃H₈O₃S and a molecular weight of 124.16 g/mol. It exists as a liquid at room temperature, with a density of 1.177 g/cm³, a boiling point of 214.4 °C, and a flash point of 83.5 °C.

Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
CAS No. 1912-28-3
Cat. No. B156760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ethanesulfonate
CAS1912-28-3
Molecular FormulaC3H8O3S
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OC
InChIInChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3
InChIKeyYLJRCXSSKLWCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Ethanesulfonate (CAS 1912-28-3): An Alkyl Alkanesulfonate for Mutagenesis Research and Pharmaceutical Impurity Standards


Methyl ethanesulfonate (MES), CAS 1912-28-3, is an alkyl alkanesulfonate ester with the molecular formula C₃H₈O₃S and a molecular weight of 124.16 g/mol [1]. It exists as a liquid at room temperature, with a density of 1.177 g/cm³, a boiling point of 214.4 °C, and a flash point of 83.5 °C . MES functions as a direct-acting alkylating agent, transferring its methyl group to nucleophilic sites on biomolecules such as DNA . This reactivity underpins its primary applications: as a research mutagen in genetic studies and as a well-characterized reference standard for detecting and quantifying genotoxic impurities (GTIs) in pharmaceutical manufacturing [2].

Why Methyl Ethanesulfonate Cannot Be Replaced by Its Closest Analogs MMS and EMS for Scientific Use


Despite being a close analog of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), methyl ethanesulfonate (MES) cannot be simply substituted in scientific workflows. The 'methanesulfonate' versus 'ethanesulfonate' backbone and the 'methyl' versus 'ethyl' ester group dictate a specific reactivity profile and biological outcome [1]. For example, MMS, a methyl methanesulfonate, is a more potent mutagen and cytotoxin than MES, a methyl ethanesulfonate, as established by comparative studies [2]. Conversely, MES is a more effective mutagen than the ethylating agent EMS at equivalent doses in certain model organisms [3]. Substituting one for another would introduce significant experimental variability, invalidate established dose-response relationships, and compromise the accuracy of analytical methods that require a specific impurity marker, such as Nintedanib Impurity 20 (MES) [4].

Quantitative Evidence Guide for Methyl Ethanesulfonate: Differentiation from MMS, EMS, and iPMS


Rank-Order Mutagenic Potency in Soybean: MES is a Stronger Mutagen than EMS and MBS

In a head-to-head comparison using the Glycine max (soybean) somatic mutation assay, methyl ethanesulfonate (MES) demonstrated a distinct rank-order mutagenic potency. The study quantified the effectiveness of four alkyl alkanesulfonates in inducing specific locus mutations [1]. The order of decreasing effectiveness was established as: MMS > MES > MBS ≧ EMS. This indicates that MES is significantly more effective at inducing mutations than ethyl methanesulfonate (EMS) and methyl butanesulfonate (MBS) in this plant model system.

Plant mutagenesis Genetic toxicology Alkylating agents

Comparative Mutagenic Efficiency in Chlamydomonas: MES is More Effective than EMS

In a comparative study investigating the reversion of an arginine-requiring mutant (arg-I⁻) in the green alga Chlamydomonas reinhardi, methyl ethanesulfonate (MES) was directly compared to methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) [1]. At comparable levels of lethality, MMS and MES were both found to be more effective than EMS at inducing reversion mutations.

Microbial genetics Mutagenesis DNA repair

Comparative Cytotoxicity and Mutagenicity in Mammalian Cells: MMS is More Toxic and Mutagenic than EMS

A quantitative structure-activity relationship (QSAR) study in Chinese hamster ovary (CHO) cells established the relative cytotoxic and mutagenic potencies of a series of alkyl alkanesulfonates [1]. The study found that cytotoxicity decreased with the size of the alkyl group. Importantly, MMS (methyl methanesulfonate) was shown to be more toxic and more mutagenic than EMS (ethyl methanesulfonate) and iPMS (isopropyl methanesulfonate) when compared on a per-unit-concentration basis. This class-level inference positions methyl ethanesulfonate (MES), with an intermediate alkyl group size, between these extremes.

Mammalian cell toxicology CHO/HGPRT assay Chemical mutagenesis

Methyl Ethanesulfonate as a Certified Reference Material (CRM) for Analytical Traceability

Methyl ethanesulfonate (MES) is specifically available as a TraceCERT™ Certified Reference Material (CRM) . This product is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 (ISO Guide 34), ensuring metrological traceability to primary material from a National Metrology Institute (NMI), such as NIST. The certified content is determined by quantitative NMR, and the certificate includes uncertainty and expiry date.

Analytical chemistry Pharmaceutical quality control Genotoxic impurity (GTI)

Methyl Ethanesulfonate as Nintedanib Impurity 20: A Critical Tool for ANDA Filings

Methyl ethanesulfonate (MES) is a specific and well-characterized genotoxic impurity in the synthesis of the drug Nintedanib, where it is designated Nintedanib Impurity 20 [1]. Unlike a generic alkylating agent, this specific impurity standard is required for analytical method development, method validation (AMV), and Quality Control (QC) applications during the commercial production of Nintedanib. It is supplied with detailed characterization data compliant with regulatory guidelines and is used as a reference standard for Abbreviated New Drug Application (ANDA) filings, with traceability against pharmacopeial standards (USP or EP) provided based on feasibility.

Pharmaceutical analysis Impurity profiling Regulatory science

Physicochemical Properties for Handling and Formulation: Density and Vapor Pressure

Key physicochemical properties of methyl ethanesulfonate (MES) dictate its handling and suitability for different applications . Its density is 1.177 g/cm³. Its vapor pressure is 0.228 mmHg (0.304 hPa) at 25°C, and its flash point is 83.5 °C. These values differentiate it from other liquid alkylating agents and inform safe storage and usage protocols.

Physical chemistry Laboratory safety Formulation science

Best-Fit Application Scenarios for Methyl Ethanesulfonate (CAS 1912-28-3) Based on Evidence


Plant Mutagenesis and Genetic Screening Programs

Use methyl ethanesulfonate (MES) in plant mutagenesis experiments where a mutagenic potency intermediate between the highly toxic MMS and the less effective EMS is required. Based on direct comparative evidence, MES is more effective than EMS at inducing mutations in plant systems like soybean, making it a suitable choice for generating diverse mutant populations for genetic screening and crop improvement programs [1].

Microbial Forward Genetics and Mutant Library Construction

Employ MES for forward genetic screens in eukaryotic microorganisms such as Chlamydomonas reinhardi or yeast. Evidence shows that at comparable lethality, MES and MMS are more effective mutagens than EMS, yielding higher reversion frequencies [2]. This makes MES a valuable alternative to EMS when higher mutation rates are needed for identifying genes involved in specific metabolic or signaling pathways.

Pharmaceutical Analytical Method Development and Quality Control

Procure CRM-grade MES (e.g., TraceCERT™) for the development and validation of analytical methods to detect and quantify genotoxic impurities (GTIs) in drug substances and products . Its certification to ISO 17025 and 17034 ensures regulatory compliance and data integrity for ANDA submissions and routine QC testing.

Nintedanib ANDA Filings and Commercial Production

Utilize the well-characterized MES reference standard, specifically designated as Nintedanib Impurity 20, for all analytical activities related to Abbreviated New Drug Application (ANDA) filings and commercial manufacturing of Nintedanib [3]. This is a non-substitutable requirement for demonstrating control of this specific process-related impurity.

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